

Structural Elucidation of 3-methyl-5-nitro-1H-indazole: A Comparative Crystallographic Analysis

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Compound of Interest

Compound Name: 3-methyl-5-nitro-1H-indazole

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A comprehensive guide to the structural validation of **3-methyl-5-nitro-1H-indazole**, presenting a comparative analysis with related nitro-substituted indazole derivatives based on X-ray crystallographic data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for rational drug design. This guide focuses on the structural validation of **3-methyl-5-nitro-1H-indazole** and provides a comparative analysis with structurally similar nitro-substituted indazoles.

Comparative Crystallographic Data

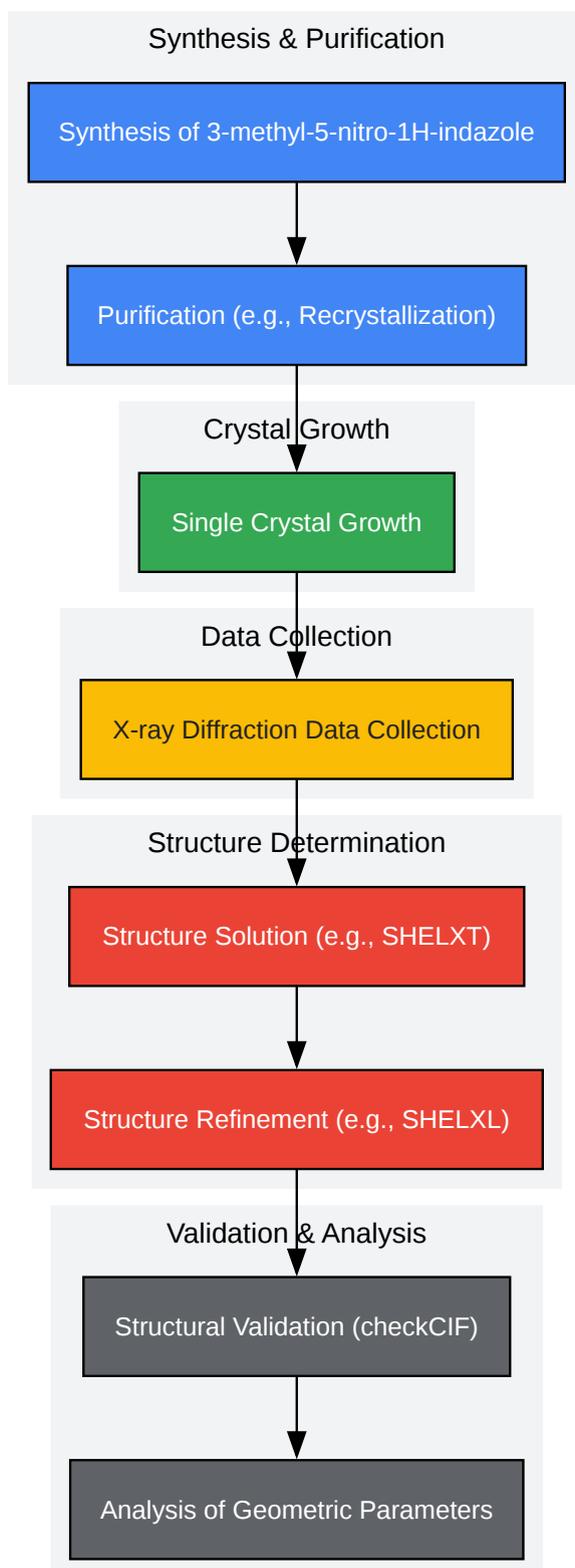
While a specific crystallographic information file for **3-methyl-5-nitro-1H-indazole** is not publicly available, a comparative analysis with closely related, structurally validated nitro-substituted indazole derivatives provides valuable insights into its expected solid-state conformation. The following table summarizes key crystallographic parameters for selected comparator compounds.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z
3-chloro-1-methyl-5-nitro-1H-indazole[1]	C ₈ H ₆ ClN ₃ O ₂	Monoclinic	P2 ₁ /n	3.8273	14.678	15.549	96.130	868.5	4
1-(6-nitro-1H-indazol-1-yl)ethanone[2]	C ₉ H ₇ N ₃ O ₃	Monoclinic	P2 ₁ /c	3.8919	20.4831	11.2580	92.757	896.43	4
5-[(5-nitro-1H-indazol-1-yl)methyl]furan-2-carbaldehyde	C ₁₇ H ₁₄ N ₄ O ₃	Monoclinic	P2 ₁ /c	7.8595	11.8831	15.5716	101.853	1423.30	4
1-methyl-5-	C ₄ H ₅ N ₃ O ₂	Orthorhombic	Pccn	5.323	12.664	15.993	-	1078.1	8

nitro-
1H-
imidaz
ole[3]

Experimental Workflow for X-ray Crystallography

The structural validation of small molecules like **3-methyl-5-nitro-1H-indazole** by single-crystal X-ray diffraction follows a well-established workflow. The diagram below illustrates the key stages of this process, from crystal growth to the final structural analysis and validation.



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Experimental workflow for the structural validation of a small molecule by X-ray crystallography.

Detailed Experimental Protocol

The following provides a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a compound like **3-methyl-5-nitro-1H-indazole**, based on methodologies reported for similar structures.^{[1][2][4]}

1. Synthesis and Crystallization:

- **3-methyl-5-nitro-1H-indazole** can be synthesized via the reaction of 1-(2-fluoro-5-nitrophenyl)ethanone with hydrazine hydrate.^[5]
- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).^{[1][2][4]}
- A series of diffraction images are collected by rotating the crystal through a range of angles.

3. Data Reduction:

- The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- The unit cell parameters and space group are determined from the diffraction data.

4. Structure Solution and Refinement:

- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

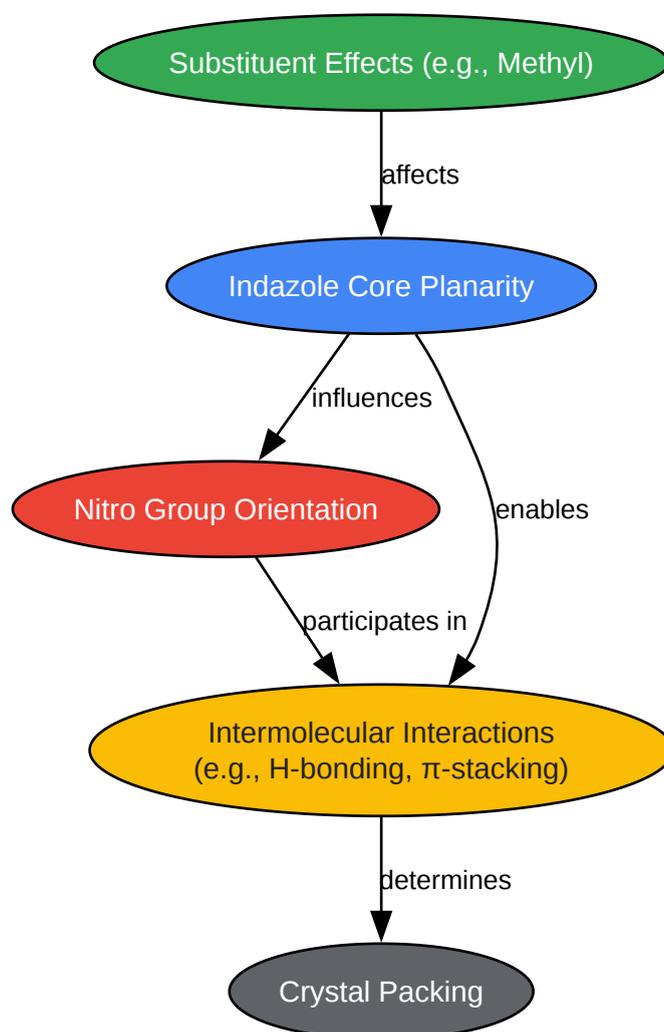
- The structural model is then refined by least-squares methods, minimizing the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

5. Structural Validation:

- The final refined crystal structure is validated using software such as PLATON or the IUCr's checkCIF service to check for any inconsistencies or errors in the crystallographic data.
- The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Relationship of Structural Features

The structural features of nitro-substituted indazoles are interconnected and influence the overall molecular conformation and crystal packing. The following diagram illustrates these relationships.



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Interplay of structural features in nitro-substituted indazoles.

In conclusion, while the specific crystal structure of **3-methyl-5-nitro-1H-indazole** remains to be reported, a robust framework for its structural validation can be established through comparative analysis with related nitro-substituted indazoles. The experimental protocols and structural relationships outlined in this guide provide a comprehensive basis for future crystallographic studies on this and similar compounds, which are of significant interest in the ongoing pursuit of novel therapeutic agents.

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- To cite this document: BenchChem. [Structural Elucidation of 3-methyl-5-nitro-1H-indazole: A Comparative Crystallographic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338699#structural-validation-of-3-methyl-5-nitro-1h-indazole-using-x-ray-crystallography]

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